N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an oxane ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where starting materials such as thiophene derivatives and furan derivatives are reacted under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and furan derivatives, such as:
- N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenoxyacetamide
- N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide
- N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Uniqueness
What sets N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-phenyloxane-4-carboxamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-17(18-8-9-19(27-18)20-7-4-14-28-20)15-23-21(25)22(10-12-26-13-11-22)16-5-2-1-3-6-16/h1-9,14,17,24H,10-13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFFCYCTIVWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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